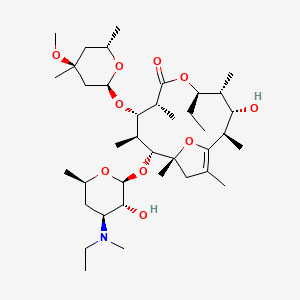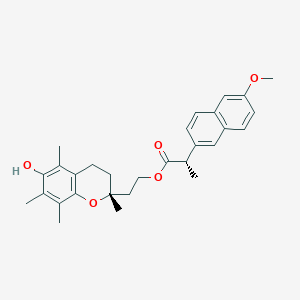
Alemcinal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alemcinal is a Gastrointestinal Agent.
Aplicaciones Científicas De Investigación
Adaptive Laboratory Evolution in Microbial Research
Evolutionary Adaptation Studies : ALE has been employed to study the adaptation of microorganisms like Escherichia coli to various environmental conditions. This includes observing genetic mutations and evolutionary paths under controlled conditions, such as temperature variations (Sandberg et al., 2014).
Metabolic Engineering : ALE is a tool in metabolic engineering, allowing nonintuitive beneficial mutations across different genes and regulatory regions. It has been effective in optimizing production strains in various organisms including yeast and bacteria (Portnoy, Bezdan, & Zengler, 2011).
Bioproduction Enhancement : The methodology is used to create microbial cell factories. This involves adapting cells to specific environments, leading to improved phenotypes for increased production of target compounds (Hirasawa & Maeda, 2022).
Genetic Mutation Identification : ALE helps in identifying key mutations that enable increased fitness, as seen in studies involving E. coli. Such insights are valuable for understanding rapid growth phenotypes and could be applied in various biotechnological fields (LaCroix et al., 2014).
Industrial Biotechnology Applications : ALE experiments provide a deeper understanding of microbial physiology and aid in acquiring production strains with beneficial mutations for industrial bioproduction (Sandberg, Salazar, Weng, Palsson, & Feist, 2019).
Microalgae Evolution for Biotechnology : ALE is also applied in evolving microalgae, enhancing growth, stress resistance, and metabolic processes. This has significant implications for biodegradation of pollutants and industrial utilization of microalgae (Zhang, Wu, & Meng, 2021).
ALE in Non-Model Microorganisms : Its applications extend beyond model organisms, showing promise in other microorganisms for improving traits like ethanol, butanol, and lipid production (Mavrommati, Daskalaki, Papanikolaou, & Aggelis, 2021).
Propiedades
Número CAS |
150785-53-8 |
|---|---|
Nombre del producto |
Alemcinal |
Fórmula molecular |
C38H67NO10 |
Peso molecular |
697.9 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R,8R,9S,10S,11R,12R)-5-ethyl-11-[(2S,3R,4S,6R)-4-[ethyl(methyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-3-hydroxy-9-[(2S,4S,6S)-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one |
InChI |
InChI=1S/C38H67NO10/c1-14-28-23(6)30(40)24(7)32-20(3)17-38(11,49-32)34(48-36-31(41)27(39(12)15-2)16-21(4)45-36)25(8)33(26(9)35(42)46-28)47-29-19-37(10,43-13)18-22(5)44-29/h21-31,33-34,36,40-41H,14-19H2,1-13H3/t21-,22+,23+,24-,25+,26-,27+,28-,29+,30+,31-,33+,34-,36+,37+,38-/m1/s1 |
Clave InChI |
IWTSXJNGTTXMFK-KTQUSEMZSA-N |
SMILES isomérico |
CC[C@@H]1[C@@H]([C@@H]([C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@](C[C@@H](O3)C)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)CC)O)C)C)C)O)C |
SMILES |
CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(CC(O3)C)(C)OC)C)OC4C(C(CC(O4)C)N(C)CC)O)C)C)C)O)C |
SMILES canónico |
CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(CC(O3)C)(C)OC)C)OC4C(C(CC(O4)C)N(C)CC)O)C)C)C)O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
8,9-anhydro-4''-deoxy-3'-N-desmethyl-3'-N-ethylerythromycin B 6,9-hemiacetal ABT 229 ABT-229 Alemcinal |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1666763.png)








